molecular formula C20H26N2O5S B5203966 N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide CAS No. 358360-20-0

N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5203966
CAS RN: 358360-20-0
M. Wt: 406.5 g/mol
InChI Key: GLKYDMGBNMJHIU-UHFFFAOYSA-N
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Description

N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EPPG, is a chemical compound used in scientific research. It is a glycine derivative that has been synthesized for its potential use as a drug. EPPG has been found to have a variety of biochemical and physiological effects, and has been studied extensively in the laboratory.

Scientific Research Applications

N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been used in a variety of scientific research applications, including studies on the nervous system, cancer, and inflammation. It has been found to have potential as a drug for the treatment of these and other conditions.

Mechanism of Action

The mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been found to have effects on the nervous system, including the inhibition of certain neurotransmitters and the modulation of ion channels.
Biochemical and Physiological Effects
N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to have anti-inflammatory effects in animal models. It has also been found to have effects on the nervous system, including the modulation of ion channels and the inhibition of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.

Future Directions

There are many potential future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential as a drug for the treatment of cancer and inflammation. Another area of interest is its effects on the nervous system, including its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide, which could lead to the development of more effective drugs based on this compound.
Conclusion
N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide is a glycine derivative that has been synthesized for its potential use as a drug. It has been found to have a variety of biochemical and physiological effects, and has been studied extensively in the laboratory. While its mechanism of action is not fully understood, it has potential as a drug for the treatment of cancer, inflammation, and neurological disorders. Further research is needed to fully understand the mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide and to explore its potential as a drug.

Synthesis Methods

N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a variety of methods, including the reaction of N-(2-ethoxyphenyl)-N-(3-methoxypropyl)glycinamide with phenylsulfonyl chloride. This reaction results in the formation of N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide, which can then be purified using various techniques such as column chromatography or recrystallization.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-3-27-19-13-8-7-12-18(19)22(16-20(23)21-14-9-15-26-2)28(24,25)17-10-5-4-6-11-17/h4-8,10-13H,3,9,14-16H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKYDMGBNMJHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NCCCOC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501153774
Record name 2-[(2-Ethoxyphenyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Ethoxyphenyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide

CAS RN

358360-20-0
Record name 2-[(2-Ethoxyphenyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358360-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Ethoxyphenyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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